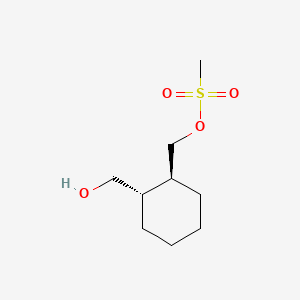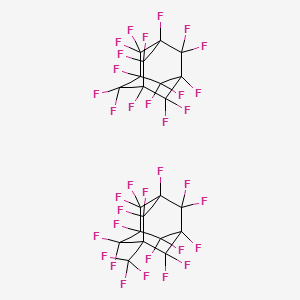
1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-Hexadecafluoroadamantane; 1,2,2,3,4,4,5,6,6,8,8,9,9,10,10-pentadecafluoro-7-(trifluoromethyl)adamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluoroadamantane is a fully fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure. This unique structure imparts exceptional thermal and chemical stability to perfluoroadamantane, making it an intriguing candidate for various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Perfluoroadamantane is typically synthesized through the perfluorination of adamantane or its derivatives. One common method involves the use of cobalt trifluoride (CoF₃) at elevated temperatures to achieve complete fluorination . Another method reported involves aerosol direct fluorination, where fluorine gas is used to replace all hydrogen atoms in adamantane with fluorine atoms .
Industrial Production Methods: Industrial production of perfluoroadamantane follows similar synthetic routes but on a larger scale. The use of cobalt trifluoride and fluorine gas remains prevalent due to their efficiency in achieving high degrees of fluorination .
Análisis De Reacciones Químicas
Types of Reactions: Perfluoroadamantane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophilic aromatic substitution, where nucleophiles replace fluorine atoms in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alkoxides. The reactions typically occur under mild conditions, given the high reactivity of the fluorine atoms .
Major Products: The major products formed from these reactions are typically substituted perfluoroadamantane derivatives, where one or more fluorine atoms are replaced by other functional groups .
Aplicaciones Científicas De Investigación
Perfluoroadamantane has found applications in various fields due to its unique properties:
Mecanismo De Acción
The mechanism by which perfluoroadamantane exerts its effects is primarily through its electron-withdrawing properties. The presence of fluorine atoms stabilizes the lowest unoccupied molecular orbitals, leading to unique electronic properties . This stabilization affects the compound’s reactivity and interactions with other molecules, making it a valuable tool in various applications .
Comparación Con Compuestos Similares
Adamantane: The parent compound of perfluoroadamantane, known for its cage-like structure and stability.
Perfluoroalkyl Compounds: These compounds share the high electronegativity and stability conferred by fluorine atoms.
Perfluorodecalin: Another fully fluorinated compound with similar stability and inertness.
Uniqueness: Perfluoroadamantane stands out due to its rigid, cage-like structure, which imparts exceptional thermal and chemical stability. This makes it more suitable for high-performance applications compared to other perfluoroalkyl compounds .
Propiedades
Fórmula molecular |
C21F34 |
|---|---|
Peso molecular |
898.2 g/mol |
Nombre IUPAC |
1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecafluoroadamantane;1,2,2,3,4,4,5,6,6,8,8,9,9,10,10-pentadecafluoro-7-(trifluoromethyl)adamantane |
InChI |
InChI=1S/C11F18.C10F16/c12-2-5(15,16)1(11(27,28)29)6(17,18)3(13,8(2,21)22)10(25,26)4(14,7(1,19)20)9(2,23)24;11-1-5(15,16)2(12)8(21,22)3(13,6(1,17)18)10(25,26)4(14,7(1,19)20)9(2,23)24 |
Clave InChI |
REMSHFMTOFJDIT-UHFFFAOYSA-N |
SMILES canónico |
C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)C(F)(F)F.C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


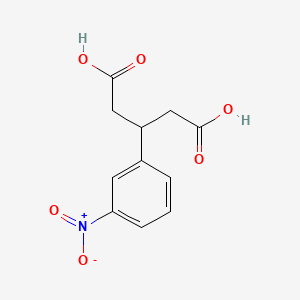
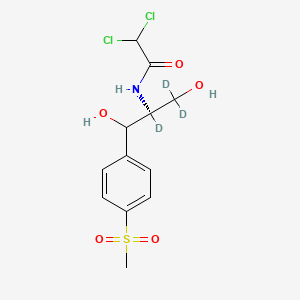

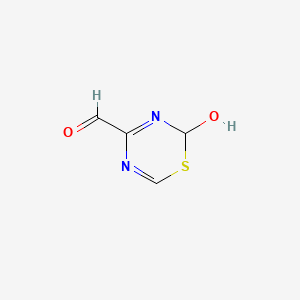
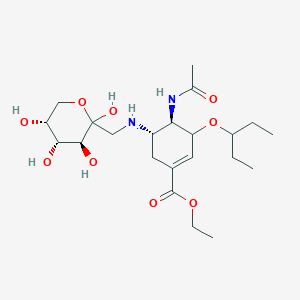

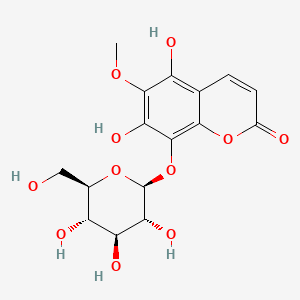
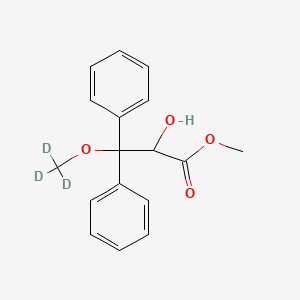
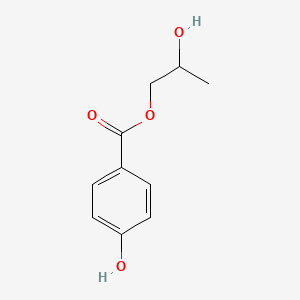
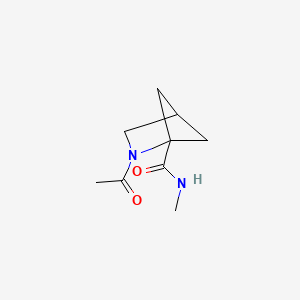
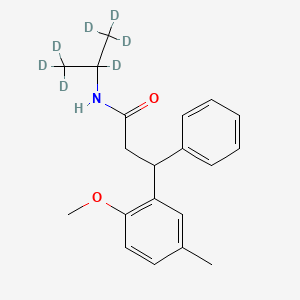
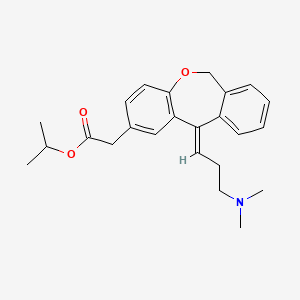
![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
